molecular formula C18H21N5O B6752592 (2-Cyclopropylpyrimidin-4-yl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

(2-Cyclopropylpyrimidin-4-yl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B6752592
M. Wt: 323.4 g/mol
InChI Key: DLFIUNFIMPRVNG-UHFFFAOYSA-N
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Description

(2-Cyclopropylpyrimidin-4-yl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure comprising a cyclopropyl group attached to a pyrimidine ring, which is further connected to a piperazine ring substituted with a pyridine moiety. The intricate arrangement of these functional groups imparts distinctive chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylpyrimidin-4-yl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Cyclopropyl Substitution: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene intermediates.

    Piperazine and Pyridine Attachment: The piperazine ring is synthesized separately and then coupled with a pyridine derivative through nucleophilic substitution or reductive amination reactions.

    Final Coupling: The pyrimidine core with the cyclopropyl group is then coupled with the piperazine-pyridine moiety using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropylpyrimidin-4-yl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-Cyclopropylpyrimidin-4-yl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Cyclopropylpyrimidin-4-yl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, its anti-tubercular activity is attributed to its ability to inhibit key enzymes involved in the biosynthesis of mycobacterial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-Cyclopropylpyrimidin-4-yl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its cyclopropyl group adds steric hindrance and rigidity, influencing its interaction with molecular targets and enhancing its stability under various conditions.

Properties

IUPAC Name

(2-cyclopropylpyrimidin-4-yl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c24-18(16-5-8-20-17(21-16)15-1-2-15)23-11-9-22(10-12-23)13-14-3-6-19-7-4-14/h3-8,15H,1-2,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFIUNFIMPRVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)C(=O)N3CCN(CC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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